molecular formula C13H13N3 B13900759 N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine

N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine

Cat. No.: B13900759
M. Wt: 211.26 g/mol
InChI Key: YPMQKYTUALTTCT-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a pyrrole ring fused to an isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between isoquinoline derivatives and pyrrole intermediates can be catalyzed by specific reagents to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

N-(3,4-dihydro-2H-pyrrol-5-yl)isoquinolin-8-amine

InChI

InChI=1S/C13H13N3/c1-3-10-6-8-14-9-11(10)12(4-1)16-13-5-2-7-15-13/h1,3-4,6,8-9H,2,5,7H2,(H,15,16)

InChI Key

YPMQKYTUALTTCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NC2=CC=CC3=C2C=NC=C3

Origin of Product

United States

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